![molecular formula C12H16O4 B2383871 2-Butoxy-4-methoxybenzoic acid CAS No. 95420-80-7](/img/structure/B2383871.png)
2-Butoxy-4-methoxybenzoic acid
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Description
2-Butoxy-4-methoxybenzoic acid is a chemical compound . It is an important intermediate for the synthesis of sulpiride , which is the main drug for treatment of psychiatric disorders such as schizophrenia and depression .
Synthesis Analysis
The synthetic route of 2-Butoxy-4-methoxybenzoic acid is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification . The raw materials of the synthetic route are salicylic acid and methyl salicylate . The synthetic route using methyl salicylate as starting materials possessed low yield, which can’t reach the medicinal standard .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Butoxy-4-methoxybenzoic acid include etherification, sulfonyl chloride formation, amination, and esterification .Mechanism of Action
Target of Action
Benzylic compounds, which include 2-butoxy-4-methoxybenzoic acid, typically interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Benzylic compounds generally undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The shikimate pathway is important for the biosynthesis of phenolic acids .
Pharmacokinetics
For instance, benzoic acid derivatives are typically well-absorbed and widely distributed in the body .
Result of Action
The reactions at the benzylic position can lead to changes in the compound’s structure, potentially influencing its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Butoxy-4-methoxybenzoic acid. For instance, it should be stored in a cool, dry place, away from direct sunlight and moisture, as exposure to these elements can degrade the compound and affect its efficacy .
properties
IUPAC Name |
2-butoxy-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(15-2)5-6-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCKTGDZPSRAJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-4-methoxybenzoic acid |
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